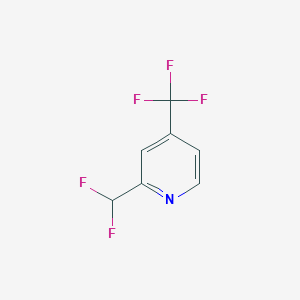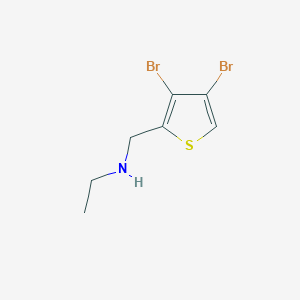
N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine involves the reaction of 3,4-dibromothiophene with ethanamine under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include advanced techniques such as bulk custom synthesis and sourcing of high-quality raw materials .
Chemical Reactions Analysis
Types of Reactions
N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine include:
3,4-Dibromothiophene: A precursor in the synthesis of this compound.
Ethanamine: Another precursor used in the synthesis process.
Other substituted thiophenes: Compounds with similar structures and properties
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring and its combination with ethanamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H9Br2NS |
|---|---|
Molecular Weight |
299.03 g/mol |
IUPAC Name |
N-[(3,4-dibromothiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H9Br2NS/c1-2-10-3-6-7(9)5(8)4-11-6/h4,10H,2-3H2,1H3 |
InChI Key |
KOZOVENITCGVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


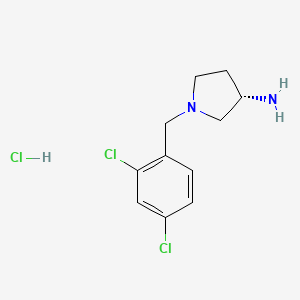
![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)
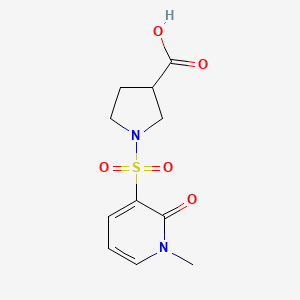
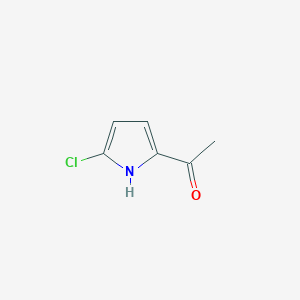
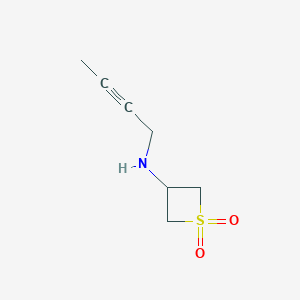

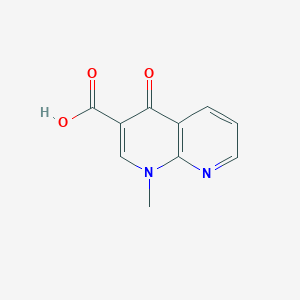
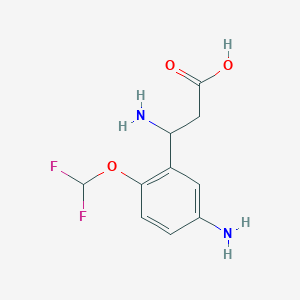
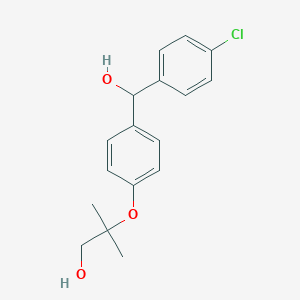
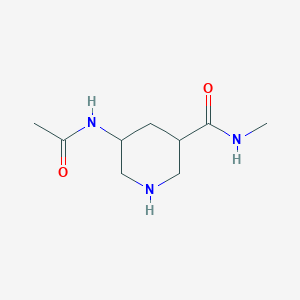
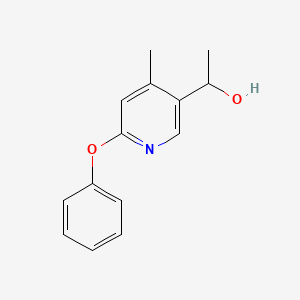
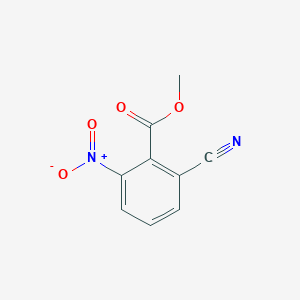
![3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13015331.png)
